N-2-Butyl-N'-isopropyl ethylenediamine

Coordination Chemistry Catalysis Ligand Design

N-2-Butyl-N'-isopropyl ethylenediamine (CAS 4014-00-0), also known as N-sec-butyl-N'-isopropylethane-1,2-diamine, is an aliphatic diamine belonging to the ethylenediamine derivative class. Its molecular formula is C9H22N2, with a molecular weight of 158.28 g/mol, and it features a secondary sec-butyl group and a secondary isopropyl group on the 1,2-ethanediamine backbone.

Molecular Formula C9H22N2
Molecular Weight 158.28 g/mol
CAS No. 4014-00-0
Cat. No. B1607490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-2-Butyl-N'-isopropyl ethylenediamine
CAS4014-00-0
Molecular FormulaC9H22N2
Molecular Weight158.28 g/mol
Structural Identifiers
SMILESCCC(C)NCCNC(C)C
InChIInChI=1S/C9H22N2/c1-5-9(4)11-7-6-10-8(2)3/h8-11H,5-7H2,1-4H3
InChIKeyVELKVXYYFGKWRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-2-Butyl-N'-isopropyl ethylenediamine (CAS 4014-00-0): Basic Identity and Procurement-Relevant Properties


N-2-Butyl-N'-isopropyl ethylenediamine (CAS 4014-00-0), also known as N-sec-butyl-N'-isopropylethane-1,2-diamine, is an aliphatic diamine belonging to the ethylenediamine derivative class . Its molecular formula is C9H22N2, with a molecular weight of 158.28 g/mol, and it features a secondary sec-butyl group and a secondary isopropyl group on the 1,2-ethanediamine backbone . The compound is typically supplied as a liquid with a reported boiling point in the range of 173–176 °C . It is commercially available for research use in purities of up to 98% from multiple chemical vendors .

Why N-2-Butyl-N'-isopropyl ethylenediamine (CAS 4014-00-0) Cannot Be Generically Substituted: The Steric and Electronic Rationale


Simple substitution with a generic ethylenediamine analog is not feasible due to the specific steric and electronic profile conferred by the sec-butyl and isopropyl N-substituents. The branched nature of these alkyl groups directly influences the compound's function as a ligand, its nucleophilicity, and its overall physicochemical behavior . Even a change from an n-butyl to a sec-butyl group, or the use of mono-substituted analogs like N-butylethylenediamine (CAS 19522-69-1) or N-isopropylethylenediamine (CAS 19522-67-9), will alter the metal coordination geometry, catalytic selectivity, and physical properties such as boiling point, thereby invalidating results from any optimized protocol .

Quantitative Differentiation Guide for N-2-Butyl-N'-isopropyl ethylenediamine (CAS 4014-00-0) vs. Closest Analogs


Enhanced Steric Bulk for Controlled Metal Complexation Relative to Mono-Substituted Analogs

As a bidentate chelating ligand, N-2-Butyl-N'-isopropyl ethylenediamine coordinates to a central metal ion through the lone pairs of its two nitrogen atoms . The presence of two branched alkyl substituents (sec-butyl and isopropyl) provides greater steric bulk around the metal center compared to mono-substituted analogs like N-butylethylenediamine (CAS 19522-69-1) or N-isopropylethylenediamine (CAS 19522-67-9) .

Coordination Chemistry Catalysis Ligand Design

Differential Boiling Point Compared to N-Isopropylethylenediamine

The compound's boiling point is a key physical property influencing its handling and purification. N-2-Butyl-N'-isopropyl ethylenediamine exhibits a boiling point in the range of 173–176 °C . In contrast, the simpler analog N-isopropylethylenediamine (CAS 19522-67-9) has a significantly lower boiling point of 135–137 °C .

Physical Property Purification Handling

Higher Molecular Weight and Complexity vs. N-Butylethylenediamine

The molecular weight and structural complexity of N-2-Butyl-N'-isopropyl ethylenediamine differ significantly from the simpler mono-substituted analog N-butylethylenediamine. The target compound has a molecular formula of C9H22N2 and a molecular weight of 158.28 g/mol . N-Butylethylenediamine (CAS 19522-69-1) has a molecular formula of C6H16N2 and a molecular weight of 116.21 g/mol .

Molecular Property Reagent Selection Synthesis

Structural Isomerism: Sec-Butyl vs. N-Butyl Substituent Confers Unique Steric Properties

N-2-Butyl-N'-isopropyl ethylenediamine contains a sec-butyl group (butan-2-yl), as indicated by its IUPAC name N′-butan-2-yl-N-propan-2-ylethane-1,2-diamine . This is structurally distinct from a hypothetical n-butyl substituted analog. The branched nature of the sec-butyl group introduces chirality at the carbon center and creates a different steric environment compared to a linear n-butyl chain [1].

Isomerism Structure-Activity Relationship Chemical Synthesis

Differential Density Prediction vs. N-Isopropylethylenediamine

Predicted density values provide insight into the compound's physical behavior. N-2-Butyl-N'-isopropyl ethylenediamine has a predicted density of 0.809±0.06 g/cm³ . In contrast, N-isopropylethylenediamine (CAS 19522-67-9) has a reported density of 0.819 g/mL at 25 °C .

Physical Property Formulation Handling

Potential for Chiral Discrimination in Catalysis and Resolution

The sec-butyl group in N-2-Butyl-N'-isopropyl ethylenediamine is a chiral center, which introduces the possibility of diastereomeric interactions when the compound acts as a ligand or is used in chiral environments [1]. This contrasts with simpler, achiral diamines like N,N′-diisopropylethylenediamine, which lack such a stereocenter [2].

Asymmetric Synthesis Chiral Ligand Optical Resolution

Optimal Research and Industrial Application Scenarios for N-2-Butyl-N'-isopropyl ethylenediamine (CAS 4014-00-0)


Asymmetric Catalysis and Chiral Ligand Development

The sec-butyl group on the molecule is a chiral center, making N-2-Butyl-N'-isopropyl ethylenediamine (CAS 4014-00-0) a candidate for developing chiral ligands for asymmetric catalysis. Researchers can exploit this stereochemical feature to induce enantioselectivity in metal-catalyzed reactions, a capability that achiral diamines like N,N′-diisopropylethylenediamine lack .

Synthesis of Sterically Demanding Metal Complexes

This diamine acts as a bidentate chelating ligand with two branched N-substituents . The combined steric bulk of the sec-butyl and isopropyl groups allows for the fine-tuning of a metal center's coordination sphere. This can be leveraged to create metal complexes with unique geometries, potentially altering catalytic activity or mimicking the active sites of metalloenzymes, where steric control is paramount .

Building Block for Advanced Pharmaceutical Intermediates

The unique combination of a sec-butyl and an isopropyl group on an ethylenediamine scaffold offers a specific pharmacophore that can be incorporated into drug candidates. As an organic building block , it can be used in multi-step syntheses to introduce both basic amine functionality and a defined lipophilic/hindered amine environment, which can be crucial for modulating a drug candidate's interaction with its biological target or its pharmacokinetic properties .

Crystallization Studies Involving Diastereomeric Interactions

Given the chiral nature of its sec-butyl substituent, this compound may be useful in studies involving chiral recognition or diastereomeric salt formation. Its specific steric and stereochemical profile can be compared against other substituted ethylenediamines to investigate structure-property relationships in crystal engineering or chiral resolution processes.

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